4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(3,4-dihydroxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with 2-furylmethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form various ring structures.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of microtubule polymerization by binding to the colchicine site. This interaction leads to the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells. Molecular docking and molecular dynamics studies have provided insights into the binding interactions of the compound with tubulin, highlighting its potential as a novel anticancer agent .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit anticancer activities. 4-(3,4-dihydroxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities. Other similar compounds include:
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H15N3O4/c21-14-4-3-10(6-15(14)22)12-7-16(23)19-17-13(12)8-18-20(17)9-11-2-1-5-24-11/h1-6,8,12,21-22H,7,9H2,(H,19,23) |
InChI Key |
JOFZTNBZADYPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.